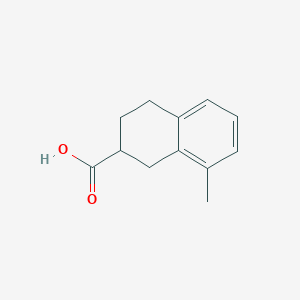
8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 8-methyl-naphthalene-2-carboxylic acid using a palladium catalyst under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-tetrahydro-naphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
8-methyl-naphthalene: Does not have the tetrahydro structure, affecting its stability and reactivity.
2-naphthoic acid: Similar carboxylic acid functionality but lacks the tetrahydro structure, leading to different chemical properties.
Uniqueness
8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is unique due to its combination of a tetrahydro structure and a carboxylic acid group
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
8-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-4,10H,5-7H2,1H3,(H,13,14) |
Clave InChI |
XRMCPHQZUKSFOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(CCC2=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)



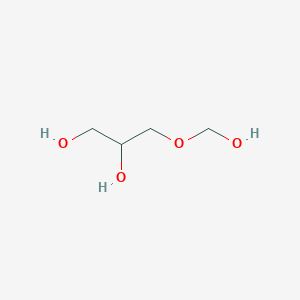
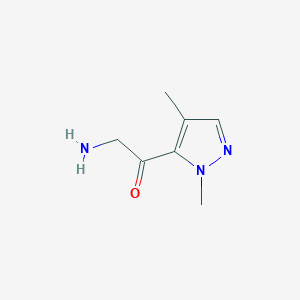
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)

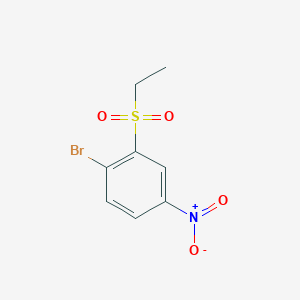
![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
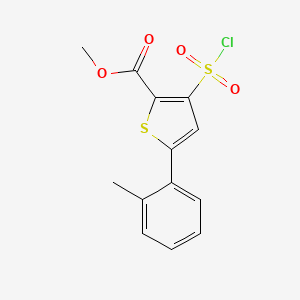
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
